2,3-Dimethyl-4-chloro-8-methoxyquinoline
Description
2,3-Dimethyl-4-chloro-8-methoxyquinoline is a quinoline derivative with a chloro substituent at position 4, methoxy at position 8, and methyl groups at positions 2 and 3. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties .
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-8-methoxy-2,3-dimethylquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-7-8(2)14-12-9(11(7)13)5-4-6-10(12)15-3/h4-6H,1-3H3 |
InChI Key |
PDGFBMZSKDOZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=C1Cl)C=CC=C2OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs and their substituent differences:
Key Observations :
- Substituent Position : The 8-methoxy group is common in many analogs, but its pairing with 2,3-dimethyl and 4-chloro groups in the target compound creates unique steric and electronic effects.
- Functional Group Diversity: The presence of amino (e.g., 4-Amino-5-chloro-8-methoxyquinoline ) or carbonyl chloride groups (e.g., ) introduces distinct chemical reactivity and biological interactions.
Physicochemical Properties
- Melting Points: Analogs like 4k (223–225°C, ) suggest high crystallinity, likely due to planar quinoline cores. The target’s methyl groups may lower melting points by disrupting packing.
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